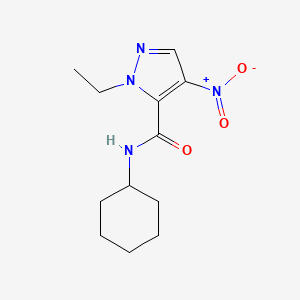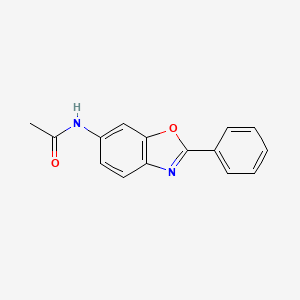![molecular formula C19H18N4O5S B3448233 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448233.png)
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Descripción general
Descripción
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, also known as PTK787, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide works by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR), which is a protein that plays a key role in the formation of new blood vessels. By inhibiting the activity of VEGFR, 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide prevents the growth of new blood vessels in tumors, which can lead to the death of tumor cells.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of tumor cells, as well as to induce apoptosis (programmed cell death) in tumor cells. 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which can lead to the death of tumor cells. In addition to its effects on tumor cells, 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easy to synthesize and study. Another advantage is that it has been extensively studied, which means that there is a large body of scientific literature available on its use and effects. One limitation of using 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is that it may not be effective in all types of cancer, and may have limited efficacy in certain types of tumors.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One direction is to continue to study its potential use in cancer treatment, particularly in combination with other therapies such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as diabetic retinopathy and age-related macular degeneration. Finally, there is a need for further research to better understand the mechanism of action of 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, and to identify new targets for its use in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, and has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its potential use in cancer treatment, 3,4-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been studied for its potential use in the treatment of other diseases, such as diabetic retinopathy and age-related macular degeneration.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-27-16-9-4-13(12-17(16)28-2)18(24)22-14-5-7-15(8-6-14)29(25,26)23-19-20-10-3-11-21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTUPYFYRDTLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3448150.png)
![N-(2,5-dimethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3448155.png)

![2-pyridinylmethyl 5-[(2-chlorophenoxy)methyl]-2-furoate](/img/structure/B3448169.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3448172.png)
![2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3448173.png)
![2-[(2-chlorobenzoyl)amino]-N-(3-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3448177.png)
![2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzamide](/img/structure/B3448199.png)
![2-bromo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448218.png)
![3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448229.png)
![3-bromo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3448235.png)
![N-[3-(4-methoxyphenyl)propyl]propanamide](/img/structure/B3448243.png)

![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B3448256.png)